Mass Spectrometry Selectivity: Distinct +2 Da Shift Avoids Isotopic Interference
In MS-based quantification, octanoic acid-d2 provides a specific mass difference of +2 Da relative to the unlabeled octanoic acid analyte, minimizing spectral overlap and ensuring accurate peak integration . This is a crucial advantage over an unlabeled internal standard, which co-elutes at the same mass, requiring complete chromatographic resolution for quantitation—a condition rarely met in complex biological samples .
| Evidence Dimension | Mass-to-charge ratio (m/z) difference |
|---|---|
| Target Compound Data | +2 Da shift relative to unlabeled octanoic acid |
| Comparator Or Baseline | Unlabeled internal standard (e.g., nonanoic acid) |
| Quantified Difference | 0 Da shift (co-elutes and co-detects) |
| Conditions | GC-MS or LC-MS analysis of fatty acids |
Why This Matters
The +2 Da mass shift is essential for achieving the specificity required for accurate quantification in complex matrices, a capability absent in non-isotopic alternatives.
